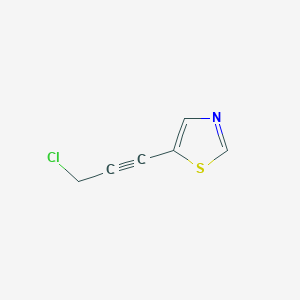
5-(3-Chloroprop-1-ynyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chloroprop-1-ynyl)-1,3-thiazole is a useful research compound. Its molecular formula is C6H4ClNS and its molecular weight is 157.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has identified derivatives of thiazole compounds as novel apoptosis inducers, with potential as anticancer agents. For example, a study found that certain derivatives exhibited good activity against breast and colorectal cancer cell lines, highlighting their potential in cancer therapy. The molecular target identified was TIP47, an IGF II receptor binding protein, suggesting a specific mechanism of action for these compounds in inducing apoptosis (Zhang et al., 2005).
Structural and Electronic Properties
Another study focused on the structural and electronic properties of thiazole derivatives, employing density functional theory (DFT) calculations. This research provided insights into the molecular structure, bond lengths, angles, and torsion angles, as well as the electronic properties like HOMO-LUMO gaps. Such detailed structural and electronic characterizations are crucial for designing new chemical entities with specific applications (Kerru et al., 2019).
Fungicidal Activity
Thiazole derivatives have also been evaluated for their fungicidal activity against agricultural pests. A study synthesized a series of thiadiazole compounds and tested them against rice sheath blight, a major disease affecting rice crops. The results demonstrated significant fungicidal activity for some of the synthesized compounds, indicating their potential use in agricultural pest control (Chen et al., 2000).
Antiviral Activity
The synthesis and evaluation of thiadiazole sulfonamides as antiviral agents represent another significant application. A study developed new derivatives and tested them for anti-tobacco mosaic virus activity, discovering compounds with promising antiviral properties. Such findings underscore the potential of thiazole derivatives in developing new antiviral drugs (Chen et al., 2010).
Antimicrobial Activity
Research on thiadiazole derivatives has also extended to exploring their antimicrobial properties. A study synthesized new compounds and assessed their antibacterial and antifungal activities, revealing some derivatives with potent antimicrobial effects. This suggests the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Ameen & Qasir, 2017).
Properties
IUPAC Name |
5-(3-chloroprop-1-ynyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFBOMNCONQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C#CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)

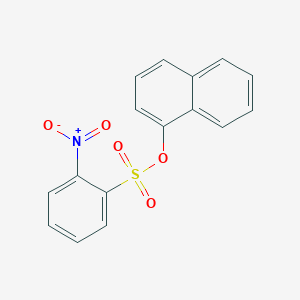
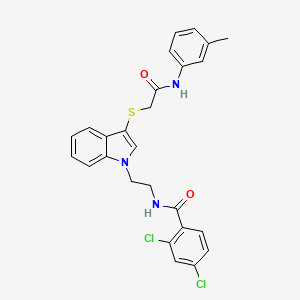
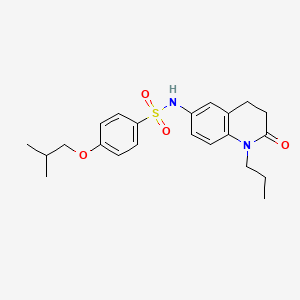

![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)


![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)

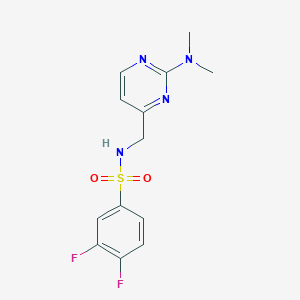
![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)
